2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Nucleophilic attack methodologies have facilitated the creation of N-aminoimidazoles, [1,2,4]triazolo[1,5-a]pyrazines, or imidazo[1,2-a]pyrazines, highlighting the versatility of azido and related compounds in synthesizing diverse heterocycles, which are critical in medicinal chemistry and material sciences (Legroux et al., 1987).
Creation of Novel Heterocyclic Systems
- Synthesis of tricyclic N-aryl pyrimidones, including imidazo[1,2-a]pyrazino derivatives, showcases the compound's role in developing new molecular frameworks with potential pharmacological activities (Friary et al., 1993).
Exploration of 1,3-Dipolar Cycloaddition Reactions
- The use of azomethine ylides derived from dihydropyrrolo[1,2-a]pyrazinium salts in 1,3-dipolar cycloaddition reactions to yield dipyrrolo[1,2-a:2′,1′-c]pyrazines demonstrates the compound's utility in constructing complex molecular architectures (Pablo et al., 1992).
Antimicrobial Activity Studies
- Research into pyrazoline and pyrazole derivatives, stemming from similar core structures, has shown significant antibacterial and antifungal activities, indicating the potential for these compounds to serve as templates for developing new antimicrobial agents (Hassan, 2013).
Magnetic Properties of Azido-Bridged Metal Complexes
- The synthesis and characterization of binuclear transition metal complexes with azido ions have revealed strong ferromagnetic interactions, providing insights into the design of magnetic materials (Zhang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-azido-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN6O/c9-6-3-11-7-5-14(1-2-15(6)7)8(16)4-12-13-10/h3H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGTURBNQTZVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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